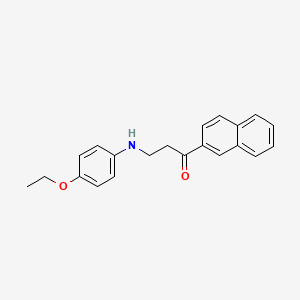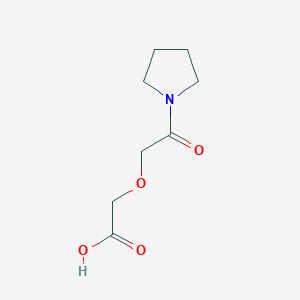
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetic acid moiety.
Mécanisme D'action
Target of Action
The primary target of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid are rare earth elements (REEs) such as La, Gd, Y, and Sc . These elements are globally acknowledged as essential components in the realm of clean energy technologies .
Mode of Action
This compound interacts with its targets through adsorption . The compound is incorporated into natural sodium alginate polymers to create adsorbents . The introduction of the compound notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Biochemical Pathways
The compound affects the adsorption mechanisms of REEs . Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in these mechanisms . The adsorption of REEs onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption .
Pharmacokinetics
Thermodynamic evaluations were conducted for various gels against ree 3+ ions at 29815 K .
Result of Action
The result of the compound’s action is the adsorption of REEs . The pristine sodium alginate gel (SAG) demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values .
Action Environment
The action of the compound is influenced by environmental factors such as pH . An optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, the most efficient recovery of REE 3+ was observed with 0.1 M HCl/CaCl2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid typically involves the reaction of pyrrolidine with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the synthesis of cross-linking reagents for liposomes, which are crucial in immunization strategies.
Medicine: The compound and its derivatives are explored for their potential as corrosion inhibitors and in the determination of impurities in pharmaceuticals.
Industry: It is used in the adsorption of rare earth metal ions, demonstrating its utility in environmental and industrial applications.
Comparaison Avec Des Composés Similaires
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring structure but differ in their additional functional groups and biological activities.
Pyrrolidine-2-one: This compound has a similar core structure but lacks the ethoxy and acetic acid moieties, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, which significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Propriétés
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(5-13-6-8(11)12)9-3-1-2-4-9/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZQXANIVPZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
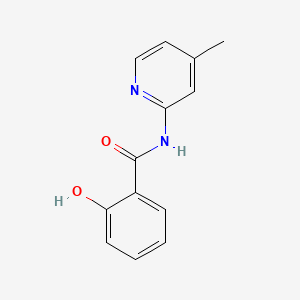
![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2974807.png)
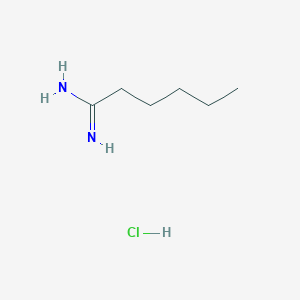
![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)
![(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B2974813.png)
![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)
![3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2974817.png)
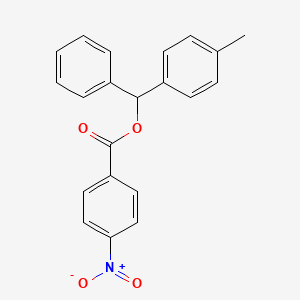
![2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B2974821.png)
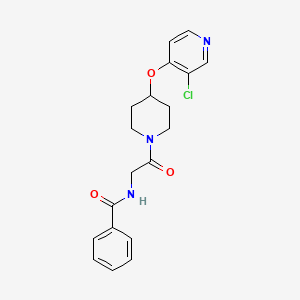
![4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2974824.png)
